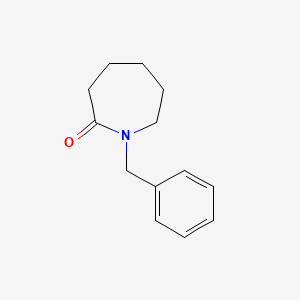
5-Amino-1-cyclohexyl-1H-pyrazol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"5-Amino-1-cyclohexyl-1H-pyrazol-3-ol" is a compound of interest in the field of organic chemistry due to its potential as a building block for more complex chemical structures. Its analysis encompasses synthetic methodologies, molecular and crystal structure analysis, and exploration of its physical and chemical properties.
Synthesis AnalysisThe synthesis of pyrazole derivatives often involves cycloaddition reactions. For instance, the synthesis of functionalized pyrazolo[1,5-a]pyridines can be achieved through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins under metal-free conditions at room temperature (Chitrakar et al., 2017). Similar methodologies might be adaptable for synthesizing compounds like "5-Amino-1-cyclohexyl-1H-pyrazol-3-ol."
Molecular Structure Analysis
Crystal and molecular structure analysis of related pyrazole derivatives provides insights into their geometric and electronic structures. For example, the crystal structure of 5-amino-4-cyano-1-[(5-methyl-1-t-butyl-4-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole has been detailed, offering data on its monoclinic space group parameters and confirming its stability through X-ray diffraction methods (Wen et al., 2006).
Chemical Reactions and Properties
The reactivity of pyrazole derivatives under various conditions can lead to a wide range of products. For instance, cyclocondensation reactions of 5-aminopyrazoles with other reactants under specific conditions can produce complex heterocyclic structures, which are discussed in terms of their mechanistic pathways and product formation (Chebanov et al., 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry
5-Amino-pyrazoles, including variants like 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol, are significant in organic chemistry for constructing diverse heterocyclic or fused heterocyclic scaffolds. These compounds are used as synthetic building blocks to create a variety of organic molecules, demonstrating versatility in functionalities. They are employed in various reactions, including conventional, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions, showcasing their importance in the synthesis of biologically active compounds and pharmaceutics (Shaabani et al., 2018).
Medicinal Chemistry
In medicinal chemistry, 5-Amino-pyrazoles serve as precursors for the synthesis of polyfunctional N-heterocycles, such as pyrazolo[1,5-a]pyrimidine derivatives, which are of biomedical significance due to their broad spectrum of biological activities. These derivatives also show potential in materials science owing to their photophysical properties. The regioselectivity of reactions involving 5-amino-pyrazoles, especially in forming condensed heterocyclic systems, has been extensively studied, indicating their value in developing potent biological agents (Moustafa et al., 2022).
Catalysis and Synthesis
5-Amino-pyrazoles are employed in the development of novel ligands for use in medicinal chemistry and metal complex catalysis. The modification of these compounds, such as the synthesis of azides and triazoles based on pyrazole carboxylic acids, showcases their adaptability in creating polychelated ligands, which are useful in various catalytic processes (Dalinger et al., 2020).
Antiproliferative Agents
Some pyrazole derivatives, including those based on 5-amino-pyrazoles, have been synthesized and evaluated as potential antiproliferative agents. These compounds show cytotoxic effects against cancer cells, making them attractive candidates for the development of treatments for conditions like leukemia and breast cancer (Ananda et al., 2017).
Eigenschaften
IUPAC Name |
3-amino-2-cyclohexyl-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-8-6-9(13)11-12(8)7-4-2-1-3-5-7/h6-7H,1-5,10H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKUESZJRGGBRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC(=O)N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353429 |
Source


|
| Record name | 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-cyclohexyl-1H-pyrazol-3-ol | |
CAS RN |
436088-86-7 |
Source


|
| Record name | 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)
![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)


